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An In-depth Exploration of the Physicochemical Properties and Biological Interactions of

Sucrose (CAS 57-50-1)

Sucrose, a disaccharide familiar as common table sugar, holds a position of paramount

importance not only in the culinary arts but also within the realms of chemical, pharmaceutical,

and biological research. This guide, designed for scientists and drug development

professionals, delves into the core physicochemical characteristics of sucrose, provides

detailed methodologies for their determination, and explores its significant chemical reactions

and biological signaling pathways.

Core Physicochemical Data of Sucrose
Sucrose is a non-reducing disaccharide composed of two monosaccharide units: α-D-glucose

and β-D-fructose.[1][2] These units are linked by an α-1,β-2-glycosidic bond between the

anomeric carbons of both monosaccharides.[3] This unique "head-to-head" linkage is

responsible for many of sucrose's characteristic properties, including its inability to act as a

reducing agent.[1][3]

A summary of the key physicochemical properties of sucrose is presented below:
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Property Value References

CAS Number 57-50-1 [4]

Molecular Formula C₁₂H₂₂O₁₁ [1][2]

Molecular Weight 342.30 g/mol [4]

Appearance
White, odorless, crystalline

solid
[4]

Melting Point
Decomposes at ~186 °C (367

°F)
[1]

Boiling Point Decomposes before boiling

Density 1.587 g/cm³ [1]

Solubility in Water
Highly soluble; ~200 g/100 mL

at 20 °C
[1]

Specific Rotation [α]D²⁰ +66.5° [5]

The Architecture of Sucrose: A Molecular
Perspective
The structure of sucrose is fundamental to its chemical behavior. The glycosidic bond between

the anomeric carbon of glucose (C1) and the anomeric carbon of fructose (C2) locks both rings

in their cyclic form, preventing the opening of the chains to expose a free aldehyde or ketone

group. This is why sucrose is a non-reducing sugar.

Caption: Chemical structure of sucrose highlighting the α-D-glucose and β-D-fructose units

linked by an α-1,β-2 glycosidic bond.

Experimental Protocols for Physicochemical
Characterization
Accurate determination of the physicochemical properties of sucrose is crucial for its

application in research and development. The following section provides detailed, step-by-step
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methodologies for key experiments.

Determination of Melting Point (Decomposition
Temperature)
Since sucrose decomposes upon heating rather than exhibiting a true melting point, this

procedure determines the temperature range of decomposition.[1]

Protocol:

Sample Preparation: Ensure the sucrose sample is finely powdered and completely dry.[6]

Capillary Tube Loading: Pack the powdered sucrose into a capillary melting point tube to a

height of 2-3 mm.[7]

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6]

Heating: Begin heating the sample at a rate of 10-15 °C per minute.

Observation: As the temperature approaches the expected decomposition point (~180 °C),

reduce the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the sucrose begins to turn yellow and

shrink. This is the onset of decomposition. Continue heating and record the temperature at

which the sample becomes a brown, molten liquid. This represents the completion of the

initial phase of caramelization. The recorded range is the decomposition temperature.

Sample Preparation Melting Point Analysis

Dry Sucrose Sample Grind to Fine Powder Load Capillary Tube Insert into Apparatus Heat Sample Observe Decomposition Record Temperature Range

Click to download full resolution via product page

Caption: Experimental workflow for determining the decomposition temperature of sucrose.
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Determination of Solubility
This protocol outlines the determination of sucrose solubility in water at a specific temperature.

Protocol:

Apparatus Setup: Prepare a temperature-controlled water bath.

Sample Preparation: Place a known volume of distilled water (e.g., 100 mL) into a beaker

with a magnetic stir bar.[8]

Equilibration: Place the beaker in the water bath and allow the water to reach the desired

temperature.

Titration: Gradually add a known mass of sucrose to the water while stirring continuously.[8]

Observation: Continue adding sucrose until a small amount of undissolved solid remains at

the bottom of the beaker, indicating a saturated solution.

Equilibration of Saturated Solution: Allow the solution to stir for at least 30 minutes to ensure

equilibrium is reached.

Calculation: The solubility is calculated as the mass of dissolved sucrose per 100 mL of

water.

Determination of Specific Rotation
Specific rotation is a fundamental property of chiral molecules like sucrose and is measured

using a polarimeter.

Protocol:

Solution Preparation: Accurately prepare a sucrose solution of a known concentration (e.g.,

10 g/100 mL) in distilled water.[9]

Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water) to determine

the zero reading.
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Sample Measurement: Rinse and fill the polarimeter sample tube with the sucrose solution,

ensuring no air bubbles are present in the light path.[10]

Angle of Rotation Measurement: Place the sample tube in the polarimeter and measure the

observed angle of rotation (α).[11]

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (l * c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL.[9]

Key Chemical Reactions of Sucrose
Sucrose undergoes several important chemical reactions, particularly at elevated temperatures,

which are critical in food science and organic chemistry.

Caramelization
Caramelization is the thermal decomposition of sugar in the absence of amino acids.[12][13]

When sucrose is heated above its decomposition temperature, it undergoes a complex series

of reactions including hydrolysis, dehydration, and polymerization, resulting in the formation of

a complex mixture of compounds that contribute to the characteristic brown color and flavor of

caramel.[14][15]

The process can be broadly divided into the following stages:

Sucrose Inversion: The glycosidic bond is broken, yielding glucose and fructose.[13]

Condensation and Dehydration: The monosaccharides lose water molecules and react with

each other.[13]

Isomerization and Fragmentation: The sugar structures rearrange, and smaller, volatile

compounds are formed, contributing to the aroma.[12]
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Polymerization: Larger molecules, known as caramelans, caramelens, and caramelins, are

formed, which are responsible for the brown color.[13]

Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between a reducing

sugar and an amino acid, typically at elevated temperatures.[16] While sucrose itself is a non-

reducing sugar, it can participate in the Maillard reaction after hydrolysis into its reducing

monosaccharide components, glucose and fructose.[17][18] This reaction is responsible for the

desirable flavors and colors in a wide range of cooked foods.[19][20]

Biological Significance: The Sweet Taste Signaling
Pathway
The perception of sweetness is initiated by the binding of sweet-tasting molecules, such as

sucrose, to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells

in the taste buds.[21][22] The primary sweet taste receptor is a heterodimer composed of two

members of the T1R family: T1R2 and T1R3.[23][24]

The binding of sucrose to the T1R2/T1R3 receptor triggers a conformational change that

activates an intracellular signaling cascade.[22] This cascade involves the G-protein gustducin,

which in turn activates phospholipase Cβ2 (PLCβ2). PLCβ2 catalyzes the production of inositol

triphosphate (IP₃), which leads to the release of intracellular calcium ions (Ca²⁺). The increase

in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to cell depolarization and the

release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers, ultimately

leading to the perception of sweetness in the brain.[24][25]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://sciencenotes.org/carmelization-chemistry-why-sugar-turns-brown/
https://en.wikipedia.org/wiki/Maillard_reaction
https://www.reddit.com/r/foodscience/comments/calbcd/how_can_there_be_a_maillard_reaction_with_sugar/
https://brainly.com/question/36411251
https://mlaiskonis.wordpress.com/2014/09/29/maillard-reactions/
https://www.futurelearn.com/info/courses/everyday-chemistry/0/steps/22336
https://www.pnas.org/doi/10.1073/pnas.0707410104
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/protein-biology/protein-expression/sweet-taste-perception
https://pmc.ncbi.nlm.nih.gov/articles/PMC8258107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9329783/
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/protein-biology/protein-expression/sweet-taste-perception
https://pmc.ncbi.nlm.nih.gov/articles/PMC9329783/
https://www.researchgate.net/publication/362287329_Sweet_Taste_Signaling_The_Core_Pathways_and_Regulatory_Mechanisms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2933095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cell Membrane

Intracellular

Sucrose

T1R2/T1R3 Receptor

Binds to

G-protein (Gustducin)

Activates

PLCβ2

IP₃

Ca²⁺ Release

TRPM5 Channel Opening

Cell Depolarization

ATP Release

Signal to Brain

Click to download full resolution via product page

Caption: Simplified signaling pathway for sweet taste perception initiated by sucrose.
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Conclusion
Sucrose is a molecule of immense scientific and industrial interest. A thorough understanding

of its physicochemical properties, chemical reactivity, and biological interactions is essential for

researchers across various disciplines. This guide has provided a comprehensive overview of

these aspects, complete with detailed experimental protocols and an exploration of its role in

sweet taste perception. The methodologies and data presented herein serve as a valuable

resource for professionals in drug development, food science, and chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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